Cas no 522622-95-3 (3-(methoxymethyl)phenylmethanol)
3-(methoxymethyl)phenylmethanol Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanol, 3-(methoxymethyl)-
- [3-(methoxymethyl)phenyl]methanol
- 3-(methoxymethyl)Benzenemethanol
- 3-(methoxymethyl)phenylmethanol
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- MDL: MFCD21267294
- Inchi: 1S/C9H12O2/c1-11-7-9-4-2-3-8(5-9)6-10/h2-5,10H,6-7H2,1H3
- InChI Key: LCRNBZWULOCFRL-UHFFFAOYSA-N
- SMILES: O(C)CC1C=CC=C(CO)C=1
Computed Properties
- Exact Mass: 152.08376
Experimental Properties
- PSA: 29.46
3-(methoxymethyl)phenylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M337253-10mg |
[3-(methoxymethyl)phenyl]methanol |
522622-95-3 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M337253-50mg |
[3-(methoxymethyl)phenyl]methanol |
522622-95-3 | 50mg |
$ 185.00 | 2022-06-03 | ||
| TRC | M337253-100mg |
[3-(methoxymethyl)phenyl]methanol |
522622-95-3 | 100mg |
$ 275.00 | 2022-06-03 | ||
| abcr | AB471654-1 g |
3-Methoxymethylbenzyl alcohol ; . |
522622-95-3 | 1g |
€635.40 | 2023-06-15 | ||
| abcr | AB471654-5 g |
3-Methoxymethylbenzyl alcohol ; . |
522622-95-3 | 5g |
€1676.80 | 2023-06-15 | ||
| Enamine | EN300-133481-0.05g |
[3-(methoxymethyl)phenyl]methanol |
522622-95-3 | 95% | 0.05g |
$179.0 | 2023-07-06 | |
| Enamine | EN300-133481-0.1g |
[3-(methoxymethyl)phenyl]methanol |
522622-95-3 | 95% | 0.1g |
$268.0 | 2023-07-06 | |
| Enamine | EN300-133481-0.25g |
[3-(methoxymethyl)phenyl]methanol |
522622-95-3 | 95% | 0.25g |
$383.0 | 2023-07-06 | |
| Enamine | EN300-133481-0.5g |
[3-(methoxymethyl)phenyl]methanol |
522622-95-3 | 95% | 0.5g |
$601.0 | 2023-07-06 | |
| Enamine | EN300-133481-1.0g |
[3-(methoxymethyl)phenyl]methanol |
522622-95-3 | 95% | 1.0g |
$770.0 | 2023-07-06 |
3-(methoxymethyl)phenylmethanol Suppliers
3-(methoxymethyl)phenylmethanol Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 3-(methoxymethyl)phenylmethanol
Recent Advances in the Study of 522622-95-3 and 3-(Methoxymethyl)phenylmethanol in Chemical Biology and Pharmaceutical Research
The chemical compound with CAS number 522622-95-3 and the product 3-(methoxymethyl)phenylmethanol have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds are of particular interest due to their potential applications in drug development, particularly as intermediates in the synthesis of bioactive molecules. This research brief aims to provide an overview of the latest findings related to these compounds, focusing on their synthesis, biological activity, and potential therapeutic applications.
Recent studies have highlighted the role of 522622-95-3 as a key intermediate in the synthesis of complex organic molecules. Its unique chemical properties, including stability and reactivity, make it a valuable building block in medicinal chemistry. Researchers have successfully utilized this compound in the development of novel inhibitors targeting specific enzymes involved in disease pathways. The versatility of 522622-95-3 in chemical transformations underscores its importance in modern drug discovery.
3-(Methoxymethyl)phenylmethanol, on the other hand, has been investigated for its potential as a precursor in the synthesis of pharmacologically active compounds. Recent publications have demonstrated its utility in the preparation of chiral alcohols, which are critical in the development of enantioselective drugs. The compound's ability to undergo selective oxidation and reduction reactions has been exploited to produce high-value intermediates with applications in antiviral and anticancer therapies.
One of the most notable advancements in this area is the development of efficient synthetic routes for 3-(methoxymethyl)phenylmethanol. Researchers have reported improved yields and selectivity using catalytic methods, which are both cost-effective and environmentally friendly. These advancements are expected to facilitate the large-scale production of this compound, thereby accelerating its integration into pharmaceutical manufacturing processes.
In addition to synthetic applications, recent studies have explored the biological activity of derivatives of 3-(methoxymethyl)phenylmethanol. Preliminary results indicate that certain derivatives exhibit promising antimicrobial and anti-inflammatory properties. These findings open new avenues for the development of novel therapeutic agents targeting resistant bacterial strains and chronic inflammatory conditions.
The combination of 522622-95-3 and 3-(methoxymethyl)phenylmethanol in multi-step synthetic pathways has also been a focus of recent research. Such pathways have been designed to produce complex molecules with enhanced bioactivity and reduced side effects. The integration of computational modeling and high-throughput screening has further optimized these synthetic strategies, leading to the identification of lead compounds with high therapeutic potential.
In conclusion, the ongoing research on 522622-95-3 and 3-(methoxymethyl)phenylmethanol highlights their critical role in advancing chemical biology and pharmaceutical sciences. The development of innovative synthetic methods and the exploration of their biological activities underscore the potential of these compounds to contribute to the discovery of new drugs. Future studies are expected to delve deeper into their mechanisms of action and expand their applications in treating various diseases.
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